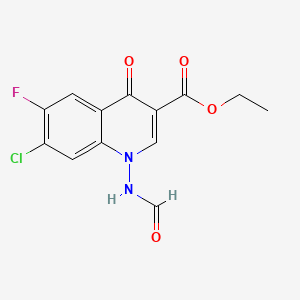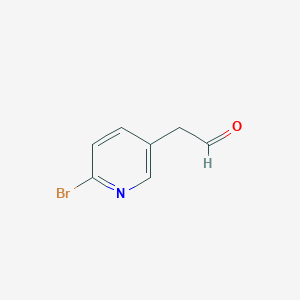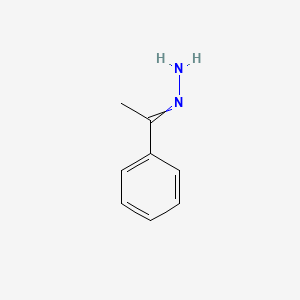
(1-Phenylethylidene)hydrazine
描述
准备方法
Synthetic Routes and Reaction Conditions: (1-Phenylethylidene)hydrazine can be synthesized through the condensation reaction of acetophenone with hydrazine. The reaction typically involves refluxing the reactants in ethanol for 24 hours, followed by cooling the mixture to precipitate the product . The yellow solid obtained is then collected and washed with hexane to purify the compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: (1-Phenylethylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products: The major products formed from these reactions include azines, hydrazine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
(1-Phenylethylidene)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
作用机制
The mechanism of action of (1-Phenylethylidene)hydrazine involves its interaction with specific molecular targets and pathways:
GABA Transaminase Inhibition: The compound inhibits GABA transaminase, leading to increased levels of gamma-aminobutyric acid (GABA) in the brain. This action contributes to its potential anxiolytic and anticonvulsant effects.
Corrosion Inhibition: As a corrosion inhibitor, this compound forms a protective layer on metal surfaces, reducing the rate of corrosion through adsorption and interaction with the metal atoms.
相似化合物的比较
1,2-Dibenzylidenehydrazine: Another hydrazone derivative with similar corrosion inhibition properties.
Phenelzine: A related compound that also acts as a GABA transaminase inhibitor.
Uniqueness: (1-Phenylethylidene)hydrazine is unique due to its specific structural features and versatile applications in different fields. Its ability to inhibit GABA transaminase and act as a corrosion inhibitor sets it apart from other hydrazone derivatives.
属性
分子式 |
C8H10N2 |
|---|---|
分子量 |
134.18 g/mol |
IUPAC 名称 |
1-phenylethylidenehydrazine |
InChI |
InChI=1S/C8H10N2/c1-7(10-9)8-5-3-2-4-6-8/h2-6H,9H2,1H3 |
InChI 键 |
LEXOZHHIDPMMAC-UHFFFAOYSA-N |
规范 SMILES |
CC(=NN)C1=CC=CC=C1 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Phenyldibenzo[f,h]quinoxaline](/img/structure/B8793574.png)

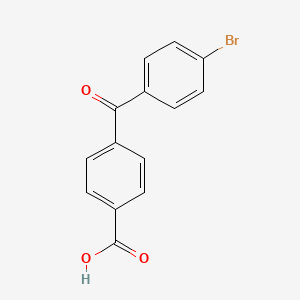
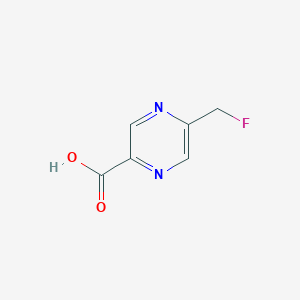
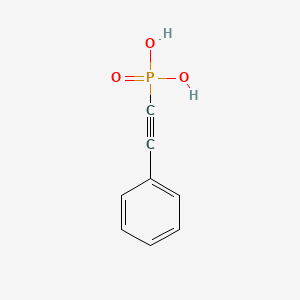
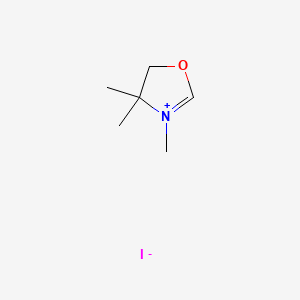

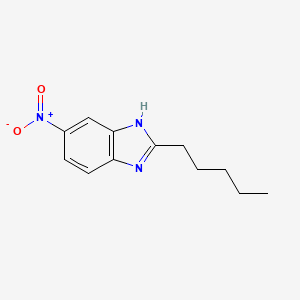

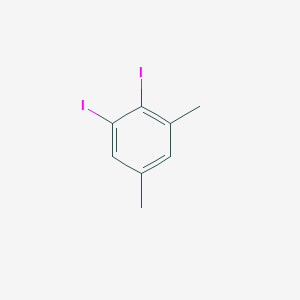
![7-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8793649.png)

